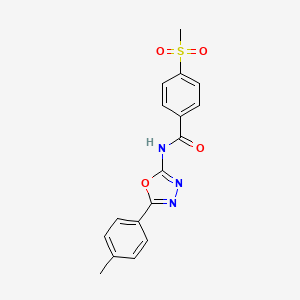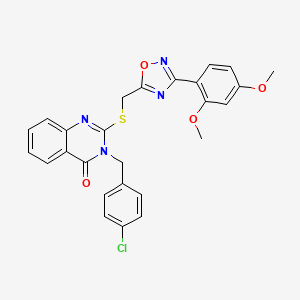
1-(2,6-Difluorophenyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DFPUM and is synthesized using a specific method. The mechanism of action of DFPUM is not fully understood, but it has been shown to have biochemical and physiological effects that make it a potential candidate for future research.
Mécanisme D'action
The exact mechanism of action of DFPUM is not fully understood, but it is believed to act by inhibiting the growth of cancer cells and bacteria. It has been shown to target specific enzymes and proteins that are involved in cell growth and division, leading to the inhibition of these processes.
Biochemical and Physiological Effects:
DFPUM has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, DFPUM has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DFPUM has several advantages for lab experiments. It is easy to synthesize and has been shown to be reproducible. In addition, it has been shown to have low toxicity, making it safe for use in lab experiments. However, one limitation of DFPUM is that its mechanism of action is not fully understood, making it difficult to design experiments to fully elucidate its effects.
Orientations Futures
There are several potential future directions for research on DFPUM. One direction is to further investigate its anticancer properties and develop it as a potential cancer treatment. Another direction is to explore its antibacterial and antifungal properties and develop it as a new antibiotic. In addition, further research could be done to fully understand its mechanism of action and its effects on different cell types.
Méthodes De Synthèse
The synthesis of DFPUM involves the reaction between 2,6-difluoroaniline and 2-oxo-3-phenyloxazolidine-5-carbaldehyde in anhydrous ethanol. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal and urea to yield DFPUM. This method has been optimized to produce high yields of DFPUM and is reproducible.
Applications De Recherche Scientifique
DFPUM has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. In addition, DFPUM has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3/c18-13-7-4-8-14(19)15(13)21-16(23)20-9-12-10-22(17(24)25-12)11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFJZGFWDDGOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate](/img/structure/B2467741.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)imidazol-4-one](/img/structure/B2467742.png)

![6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2467748.png)

![3-benzyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2467753.png)
![N-(2-Methoxy-2-thiophen-3-ylethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2467756.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2467757.png)
![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B2467759.png)


